N-Methylpethidine
Description
N-Methylpethidine (chemical name: N-Methylmeperidine) is a synthetic opioid derivative structurally related to pethidine (meperidine), a well-known analgesic. While pethidine itself is a Schedule II controlled substance with mu-opioid receptor agonist activity, this compound is a methylated analog.
Properties
CAS No. |
52760-99-3 |
|---|---|
Molecular Formula |
C10H20INO2 |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
ethyl 1,1-dimethylpiperidin-1-ium-4-carboxylate;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-4-13-10(12)9-5-7-11(2,3)8-6-9;/h9H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BXEPTAGEPPHUDX-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C1CC[N+](CC1)(C)C.[I-] |
Canonical SMILES |
CCOC(=O)C1CC[N+](CC1)(C)C.[I-] |
Synonyms |
chloride of N-methylpethidine N-(methyl-11C)pethidine N-methyldemerol N-methylmeperidine N-methylpethidine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpethidine typically involves the N-methylation of meperidine. One common method is the reductive N-methylation of meperidine using formaldehyde and formic acid. The reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process often includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-Methylpethidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding secondary amine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Methylpethidine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying opioid receptor interactions and synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its analgesic properties and potential therapeutic uses.
Industry: Utilized in the development of new analgesic drugs and pain management therapies.
Mechanism of Action
N-Methylpethidine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation and relief.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks explicit data on N-Methylpethidine. However, comparisons can be drawn with N-methylated analogs of other amines (e.g., N-Methylphenethylamine, N-Methylalanine, and N-Methyl-p-toluidine) and nitrosamine derivatives, which share functional groups or structural motifs.
Table 1: Key Structural and Chemical Comparisons
Key Observations:
N-Methylphenethylamine :
- Structurally analogous to this compound due to the N-methyl-phenethyl backbone .
- Pharmacological studies highlight its role as a precursor in methamphetamine synthesis and interactions with neurotransmitters .
- Unlike pethidine, it lacks ester groups, altering metabolic pathways and receptor interactions.
N-Methylalanine :
- Demonstrates how N-methylation affects physicochemical properties (e.g., solubility, metabolic stability). Methylation reduces polarity compared to alanine, impacting bioavailability .
This property is critical in designing stable pharmacophores .
Analytical and Pharmacological Challenges
Analytical Differentiation :
- Techniques like UPLC/MS/MS (used for N-Methylphenethylamine detection ) could theoretically distinguish this compound from pethidine by mass shifts (+14 Da for methylation).
- Methylparaben (a common excipient) analytical methods (e.g., HPLC ) may require adaptation for N-methylated opioids.
Methylated amines often exhibit altered CYP450 metabolism compared to parent compounds, necessitating toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
